5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of a benzodioxole moiety and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the Triazolopyrimidine Core: This involves the reaction of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions.
Introduction of the Difluoromethyl Group: This step can be carried out using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazolopyrimidine core, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is explored for its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe to study the interaction of triazolopyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways.
Receptor Binding: It can bind to certain receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl acetic acid: This compound shares the benzodioxole and triazole moieties but differs in its functional groups.
5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: Similar triazolopyrimidine core but with different substituents.
Uniqueness
5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O2/c14-12(15)9-4-8(18-13-16-5-17-19(9)13)7-1-2-10-11(3-7)21-6-20-10/h1-5,12H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAQJJFRFZDFBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=NC=NN4C(=C3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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